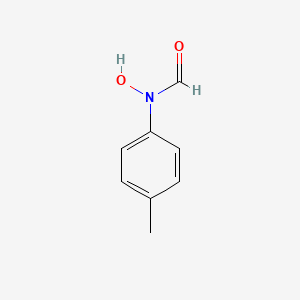
1,3-Butylene glycol dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol dibenzoate is an organic compound with the molecular formula C18H18O4. It is a colorless, viscous liquid that is used in various industrial applications. This compound is known for its stability and versatility, making it a valuable component in the production of resins, plasticizers, and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol dibenzoate can be synthesized through the esterification of 1,3-butylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the following steps:
- Mixing 1,3-butylene glycol and benzoic acid in the presence of a catalyst.
- Heating the mixture to a temperature range of 90-130°C.
- Removing water formed during the reaction through distillation.
- Purifying the product through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into 1,3-butylene glycol and benzoic acid in the presence of water and an acid or base catalyst.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, temperature range of 90-130°C.
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 100-150°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: 1,3-Butylene glycol and benzoic acid.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol dibenzoate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 1,3-butylene glycol dibenzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Butylene glycol dibenzoate: Similar in structure but differs in the position of the hydroxyl groups.
1,4-Butylene glycol dibenzoate: Another isomer with hydroxyl groups at different positions.
Diethylene glycol dibenzoate: Contains two ethylene glycol units instead of butylene glycol.
Uniqueness
1,3-Butylene glycol dibenzoate is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly effective as a plasticizer and in other applications where both properties are desired .
Eigenschaften
CAS-Nummer |
2867-65-4 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3-benzoyloxybutyl benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
HVWZDMVPWXVEBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


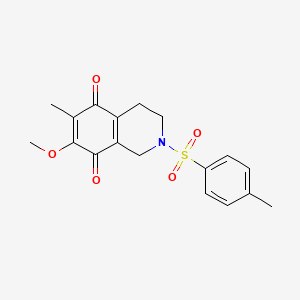
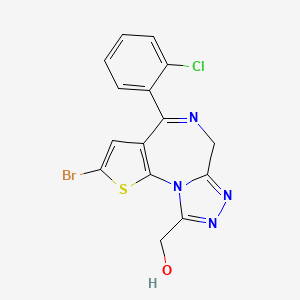

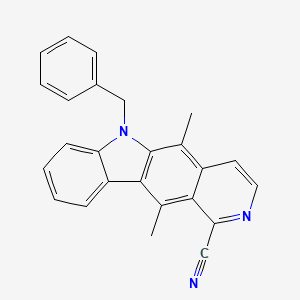

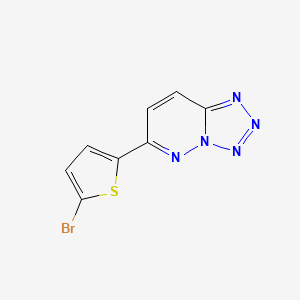
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
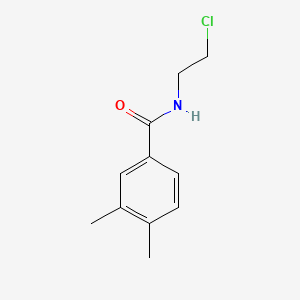
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
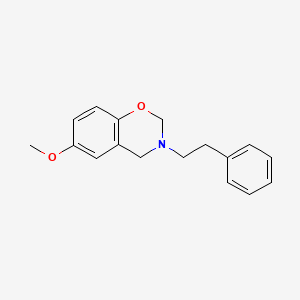
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
